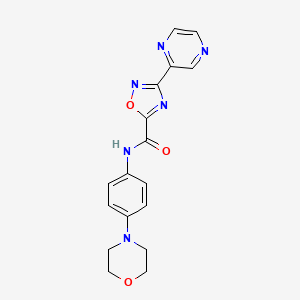
N-(4-morpholinophenyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-morpholinophenyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H16N6O3 and its molecular weight is 352.354. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-morpholinophenyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into the compound's synthesis, biological activity, and relevant case studies.
1. Chemical Structure and Synthesis
The compound features a unique structure characterized by an oxadiazole ring, which is known for its diverse biological properties. The synthesis typically involves the reaction of hydrazides with carboxylic acids or their derivatives, leading to the formation of the oxadiazole core. The presence of the morpholinophenyl and pyrazinyl groups contributes to its pharmacological profile.
2.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5a | MCF-7 | 10.38 | Induces apoptosis via p53 activation |
| 5b | U-937 | <1 | Cell cycle arrest at G0-G1 phase |
| This compound | MDA-MB-231 | TBD | TBD |
These findings suggest that modifications in the oxadiazole structure can enhance biological activity, making it a promising scaffold for drug development.
2.2 Antimicrobial Activity
The compound has also shown potential antimicrobial properties. In vitro studies indicate activity against both Gram-positive and Gram-negative bacteria. The effectiveness varies with structural modifications:
| Modification | Activity Against Gram-positive | Activity Against Gram-negative |
|---|---|---|
| Chlorine substitution at position 4 | Increased activity against Staphylococcus aureus | Decreased activity against E. coli |
| Pyrazinyl group presence | Moderate activity observed | Enhanced effectiveness noted |
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary data suggest that it may interact with specific cellular pathways involved in apoptosis and cell cycle regulation.
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound in a xenograft model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, the compound was tested against various pathogens. It exhibited notable inhibition zones in agar diffusion tests against Staphylococcus aureus and Pseudomonas aeruginosa, indicating its broad-spectrum antimicrobial activity.
5. Conclusion
This compound represents a promising candidate in drug discovery due to its diverse biological activities. Continued research into its mechanisms and structural modifications could lead to the development of effective therapeutic agents targeting cancer and infectious diseases.
Eigenschaften
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O3/c24-16(17-21-15(22-26-17)14-11-18-5-6-19-14)20-12-1-3-13(4-2-12)23-7-9-25-10-8-23/h1-6,11H,7-10H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHMARLKRPXXMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














